3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
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Description
3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C17H14ClNO2S and its molecular weight is 331.81. The purity is usually 95%.
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Scientific Research Applications
Bioactive Heterocyclic Compounds
Heterocyclic compounds, particularly those containing furan and thiophene rings, are pivotal in medicinal chemistry due to their bioactivity. For example, furanyl- and thienyl-substituted nucleobases, nucleosides, and their analogs demonstrate significant antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. This implies that compounds like 3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide could potentially be explored for similar bioactivities due to the presence of furan and thiophene moieties (Ostrowski, 2022).
Surface Chemistry and Catalysis
The interaction of thiophene and furan with palladium surfaces has been studied to understand the decomposition mechanisms of these heterocycles on Pd(111), which are relevant in catalysis and material science. Such research can provide insights into how the thiophene and furan components of this compound might interact with metal surfaces, suggesting potential applications in catalysis or as ligands in metal-organic frameworks (Caldwell & Land, 1997).
Drug Design and Neurological Applications
The structural flexibility and functional diversity of compounds incorporating thiophene and furan rings make them candidates for drug design, especially in targeting neurological conditions. Research on benzimidazoles, imidazothiazoles, and imidazoles, which share some structural similarities with benzamides, indicates the potential of heterocyclic compounds in synthesizing CNS drugs, suggesting avenues for exploring this compound in similar applications (Saganuwan, 2020).
Properties
IUPAC Name |
3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c18-15-4-1-3-14(9-15)17(20)19(10-13-6-7-21-12-13)11-16-5-2-8-22-16/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSDXGVUGJBKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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